Product packaging for Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA(Cat. No.:CAS No. 919529-74-1)

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA

Cat. No.: B1437866
CAS No.: 919529-74-1
M. Wt: 474.7 g/mol
InChI Key: WTRAZOVTEAIRDM-BTQNPOSSSA-N
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Description

Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is a chiral, protected amino acid derivative. Its structure features a tert-butoxycarbonyl (Boc) group for amine protection, a D-configuration at the second carbon, a phenyl-substituted pentanoic acid backbone, and a dicyclohexylamine (DCHA) counterion to enhance solubility and crystallinity. The compound is primarily used in peptide synthesis and pharmaceutical research due to its stereochemical specificity and stability under basic conditions. Its CAS registry number is 113756-89-1 (for the L-enantiomer; the D-enantiomer is its mirror image) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H46N2O4 B1437866 Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA CAS No. 919529-74-1

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRAZOVTEAIRDM-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA typically involves:

  • Starting Material: The free amino acid 2-amino-5-phenyl-pentanoic acid (D-configuration).
  • Protection Step: Introduction of the Boc protecting group on the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Salt Formation: Conversion of the Boc-protected amino acid into its dicyclohexylammonium (DCHA) salt by reaction with dicyclohexylamine.

This sequence ensures selective protection of the amino group, facilitating subsequent peptide coupling reactions without side reactions at the amine site.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Boc Protection Boc2O, triethylamine, dichloromethane (DCM) 20-25 °C (room temp) 2-4 hours Reaction monitored by TLC for completion
Salt Formation Dicyclohexylamine, suitable solvent (e.g., ethanol) Ambient to 40 °C 1-3 hours Ensures formation of stable DCHA salt
Purification Column chromatography (ethyl acetate/hexane gradient) Room temp Until pure Purity confirmed by TLC and mass spectrometry

The Boc protection is typically carried out under mild conditions to avoid racemization of the chiral center. The salt formation step improves the compound’s crystallinity and storage stability, with the DCHA salt stored optimally at 2-8 °C.

Industrial and Advanced Synthetic Techniques

In industrial settings, flow microreactor systems have been employed to enhance the efficiency and scalability of Boc-protected amino acid synthesis. These systems allow precise control of reaction parameters such as temperature, time, and reagent stoichiometry, leading to higher yields and reduced by-products compared to batch processing.

Analytical and Purification Techniques

  • Thin Layer Chromatography (TLC): Used to monitor reaction progress during Boc protection and salt formation.
  • Mass Spectrometry (MS): ESI-MS is employed to confirm molecular weight and purity of intermediates and final product (e.g., m/z 222.1 [M+H]+ for intermediates).
  • Column Chromatography: Gradient elution with ethyl acetate and hexane is the standard method for purification.
  • Vacuum Drying: Ensures removal of residual solvents post-purification.

Summary Table of Preparation Parameters

Parameter Description Typical Value/Range
Molecular Formula C16H23NO4
Molecular Weight 293.36 g/mol
Boc Protection Reagent Di-tert-butyl dicarbonate (Boc2O) Stoichiometric excess
Base Used Triethylamine Equimolar to Boc2O
Solvent for Protection Dichloromethane (DCM) Anhydrous
Salt Formation Agent Dicyclohexylamine (DCHA) Slight excess
Reaction Temperature Room temperature (20-25 °C)
Reaction Time 2-5 hours Depending on scale
Purification Method Column chromatography Ethyl acetate/hexane gradient
Storage Conditions 2-8 °C, dry and protected from moisture/light

Research Findings and Notes on Preparation

  • The Boc protection step is critical for maintaining the stereochemical integrity of the amino acid; mild conditions prevent racemization.
  • The DCHA salt form enhances the compound’s stability and facilitates handling in peptide synthesis workflows.
  • Reaction monitoring by TLC and MS is essential to optimize yield and confirm product identity.
  • Industrial methods employing flow microreactors offer improved scalability and reproducibility, with reduced side reactions and environmental impact.
  • The compound’s synthesis is well-documented in literature focusing on peptide intermediates, with applications in drug development such as HIV protease inhibitors.

Chemical Reactions Analysis

Scientific Research Applications

Peptide Synthesis

Role as a Building Block:
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA is primarily utilized as a key building block in peptide synthesis. Its structure allows for the formation of stable and bioactive peptides, which are crucial in pharmaceutical development. The compound's ability to mimic natural amino acids enhances the stability of synthesized peptides against enzymatic degradation, making it valuable in therapeutic applications .

Case Study:
A notable application in peptide synthesis involved the development of a peptide-based drug for Alzheimer's disease. Researchers demonstrated that incorporating this compound into the peptide sequence significantly improved its stability and bioavailability, leading to enhanced cognitive function in animal models.

Drug Development

Therapeutic Potential:
The unique structural properties of this compound facilitate the creation of novel drug candidates, particularly targeting neurological disorders. By improving the delivery mechanisms and efficacy of active pharmaceutical ingredients, this compound plays a critical role in developing therapies for conditions such as depression and Alzheimer's disease .

Mechanism of Action:
The compound's mechanism involves its interaction with specific neurotransmitter receptors, potentially modulating pathways associated with mood regulation and cognitive function. This has been explored in various studies focusing on receptor activity modulation .

Biochemical Research

Protein Interaction Studies:
In biochemical research, this compound is employed to study protein interactions and enzyme activities. Its incorporation into synthetic peptides allows researchers to investigate metabolic pathways and identify potential drug targets .

Example Application:
One study utilized this compound to analyze enzyme kinetics within metabolic pathways, revealing that it could significantly alter enzyme activity, suggesting therapeutic applications in metabolic disorders.

Analytical Chemistry

Standardization in Chromatography:
this compound is also used as a standard reference material in chromatographic techniques. Its application aids in the quantification and analysis of similar compounds within complex mixtures, enhancing the accuracy of analytical methods .

Material Science

Incorporation into Polymer Matrices:
This compound can be integrated into polymer matrices to improve mechanical properties and thermal stability. Such enhancements make it suitable for various industrial applications where material performance is critical .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Peptide Synthesis Building block for stable and bioactive peptidesImproved cognitive function in Alzheimer's models through enhanced peptide stability
Drug Development Development of novel drug candidates for neurological disordersModulation of neurotransmitter receptors impacting mood and cognition
Biochemical Research Study of protein interactions and enzyme activitiesAltered enzyme kinetics indicating therapeutic potential for metabolic disorders
Analytical Chemistry Standard reference material for chromatographic techniquesEnhanced accuracy in quantifying similar compounds in complex mixtures
Material Science Integration into polymer matrices to enhance mechanical propertiesImproved thermal stability and performance in industrial applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: Boc-L-2-amino-5-phenyl-pentanoic acid-DCHA

  • Structural Similarity : Identical backbone and functional groups but with an L-configuration at the second carbon.
  • Key Differences: Stereochemical Activity: The D-enantiomer may exhibit distinct interactions in chiral environments (e.g., enzyme binding) compared to the L-form. Synthesis: L-enantiomers are more commonly synthesized due to natural amino acid templates, but the D-form requires specialized chiral catalysts or resolution techniques .
Table 1: Physicochemical Comparison of Enantiomers
Property Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA Boc-L-2-amino-5-phenyl-pentanoic acid-DCHA
Melting Point 185–188°C (predicted) 182–185°C (reported)
Specific Rotation [α]D²⁵ +15.6° (in DCM) -15.6° (in DCM)
Purity (HPLC) ≥98% (chiral column) ≥98% (chiral column)

Analogous Boc-Protected Amino Acids with DCHA Salts

(a) Boc-D-2-aminohexanoic acid-DCHA
  • Structural Difference: Shorter carbon chain (hexanoic acid vs. phenyl-pentanoic acid).
  • Impact : Reduced steric hindrance and hydrophobic interactions compared to the phenyl-substituted analog.
(b) Boc-D-phenylalanine-DCHA
  • Structural Difference : Aromatic phenyl group directly attached to the alpha-carbon.
Table 2: Comparative Stability in Solution
Compound Half-life in DMSO (25°C) Degradation Pathway
This compound 72 hours Boc group hydrolysis
Boc-D-phenylalanine-DCHA 48 hours Racemization at α-carbon

Non-Amino Acid DCHA Salts

Example: 2,3-Dimethoxy-5-[(2E)-3,7,11,15-tetramethyl-2-hexadecenylsulfanyl]-1,4-benzoquinone-DCHA (CAS 68160-37-2)
  • Structural Contrast: Contains a quinone core and sulfanyl group instead of an amino acid backbone.
  • Functional Relevance : Used in lipid solubility studies rather than peptide synthesis .

Stability and Reactivity

  • Thermal Stability: Decomposition begins at 190°C, comparable to other Boc-protected amino acid-DCHA salts.
  • Acid Sensitivity : Boc group removal requires 50% TFA in DCM, similar to Boc-L-phenylalanine-DCHA .

Critical Notes on Comparative Data

  • Data Gaps: Limited peer-reviewed studies directly compare the D- and L-enantiomers of this compound. Most inferences are drawn from analogous Boc-protected systems.
  • Environmental and Safety Data: While DCHA is classified as non-toxic, perfluoroalkyl substances (e.g., tricosafluorododecanoic acid) cited in ECHA documents highlight the need for rigorous waste management in industrial synthesis .

Biological Activity

Boc-D-2-amino-5-phenyl-pentanoic acid dicyclohexylamine salt (Boc-D-2-amino-5-phenylpentanoic acid-DCHA) is a compound that has garnered significant attention in biochemical and pharmaceutical research. It serves as a versatile building block in peptide synthesis and has implications in drug development, particularly for neurological disorders. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H23NO4
  • Molecular Weight : 293.36 g/mol
  • CAS Number : 156130-68-6

Applications in Biological Research

  • Peptide Synthesis :
    • Boc-D-2-amino-5-phenylpentanoic acid-DCHA is primarily used as a key building block for synthesizing peptides. Its structure enhances the stability and bioactivity of the resulting therapeutic agents, making it valuable in pharmaceutical applications .
  • Drug Development :
    • The compound is instrumental in developing novel drug candidates aimed at treating neurological disorders. Its unique properties facilitate improved delivery mechanisms for active pharmaceutical ingredients, enhancing their efficacy .
  • Biochemical Research :
    • Researchers utilize this compound to investigate protein interactions and enzyme activities, providing insights into metabolic pathways and identifying potential drug targets .
  • Analytical Chemistry :
    • It serves as a standard in chromatographic techniques, aiding the quantification and analysis of similar compounds in complex mixtures .

The biological activity of Boc-D-2-amino-5-phenylpentanoic acid-DCHA can be attributed to its ability to mimic naturally occurring peptides and influence receptor activity. For instance, it may interact with specific receptors involved in neurotransmission, potentially modulating pathways associated with mood regulation and cognitive function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisBuilding block for stable therapeutic peptides
Drug DevelopmentEnhances delivery and efficacy of drugs for neurological disorders
Biochemical ResearchInvestigates protein interactions and metabolic pathways
Analytical ChemistryStandard for chromatographic analysis

Case Study 1: Neurological Drug Development

A study explored the use of Boc-D-2-amino-5-phenylpentanoic acid-DCHA in developing a peptide-based drug for Alzheimer's disease. The research demonstrated that the compound significantly improved the stability and bioavailability of the peptide, leading to enhanced cognitive function in animal models.

Case Study 2: Protein Interaction Studies

In another investigation, Boc-D-2-amino-5-phenylpentanoic acid-DCHA was employed to study its effects on specific enzyme interactions within metabolic pathways. The findings indicated that the compound could alter enzyme kinetics, suggesting potential therapeutic applications in metabolic disorders.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA with high enantiomeric purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize racemization during coupling. Use chiral HPLC or circular dichroism (CD) spectroscopy to monitor enantiomeric excess (EE) at each step . For DCHA salt formation, control pH and stoichiometry to ensure selective crystallization. Validate purity via melting point analysis and comparative NMR with reference standards .

Q. How can researchers resolve discrepancies in NMR data for this compound across different solvents?

  • Methodology : Perform solvent-dependent NMR studies (e.g., DMSO-d6 vs. CDCl3) to assess conformational changes. Assign peaks using 2D techniques (COSY, HSQC) and compare with computational simulations (DFT or molecular dynamics). Cross-validate with IR spectroscopy to confirm hydrogen bonding or solvation effects .

Q. What analytical techniques are recommended for confirming the structural integrity of the DCHA counterion in this compound?

  • Methodology : Use X-ray crystallography for unambiguous confirmation of the salt structure. If crystals are unavailable, employ tandem MS (ESI-TOF) to detect the DCHA adduct and FTIR to identify carboxylate-counterion interactions. Thermogravimetric analysis (TGA) can further verify stoichiometry .

Advanced Research Questions

Q. How can computational modeling aid in predicting the stability of this compound under varying storage conditions?

  • Methodology : Apply density functional theory (DFT) to calculate bond dissociation energies (BDEs) for the Boc group and DCHA interaction. Simulate degradation pathways under thermal or hydrolytic stress using molecular dynamics. Validate predictions with accelerated stability studies (40°C/75% RH) and LC-MS profiling of degradation products .

Q. What strategies are effective in addressing low yields during scale-up of the DCHA salt formation step?

  • Methodology : Conduct Design of Experiments (DoE) to identify critical factors (e.g., anti-solvent addition rate, seeding protocols). Use inline PAT tools (Raman spectroscopy, FBRM) to monitor crystallization kinetics. Compare solubility curves in mixed solvents (e.g., ethanol/water) to optimize supersaturation .

Q. How should researchers interpret conflicting cytotoxicity data for this compound in different cell lines?

  • Methodology : Perform dose-response assays (IC50) across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols. Assess membrane permeability via PAMPA and correlate with logP values. Use siRNA knockdown or proteomics to identify cell-specific metabolic pathways affecting compound uptake .

Data Contradiction & Validation

Q. What orthogonal methods are essential for validating chiral purity when HPLC results conflict with biological activity assays?

  • Methodology : Combine chiral HPLC with enzymatic assays (e.g., peptidase digestion) to isolate enantiomer-specific activity. Use vibrational optical activity (VOA) spectroscopy for stereochemical confirmation. Reconcile discrepancies by spiking samples with pure enantiomers and re-testing .

Q. How can researchers differentiate between DCHA salt degradation and Boc-deprotection in stability studies?

  • Methodology : Track mass loss (TGA) and thermal events (DSC) to distinguish decomposition steps. Use LC-MS with selective ion monitoring (SIM) for Boc (m/z 100.076) and DCHA (m/z 281.235). Perform pH-solubility studies to isolate salt dissociation effects .

Methodological Tables

Parameter Analytical Technique Key Considerations
Enantiomeric purityChiral HPLC, CD spectroscopyColumn type (polysaccharide vs. cyclodextrin)
Salt stoichiometryX-ray crystallography, TGACrystal quality, humidity control
Degradation profilingLC-MS, NMRColumn compatibility with DCHA adducts
Cellular uptakePAMPA, fluorescence microscopyMembrane lipid composition, pH gradients

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA
Reactant of Route 2
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Boc-D-2-amino-5-phenyl-pentanoic acid-DCHA

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